Charge transfer and polarisability in ionic liquids: a case study†
Physical Chemistry Chemical Physics Pub Date: 2022-01-17 DOI: 10.1039/D1CP04592J
Abstract
The practical use of ionic liquids (ILs) is benefiting from a growing understanding of the underpinning structural and dynamic properties, facilitated through classical molecular dynamics (MD) simulations. The predictive and explanatory power of a classical MD simulation is inextricably linked to the underlying force field. A key aspect of the forcefield for ILs is the ability to recover charge based interactions. Our focus in this paper is on the description and recovery of charge transfer and polarisability effects, demonstrated through MD simulations of the widely used 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [C4C1im][NTf2] IL. We study the charge distributions generated by a range of ab initio methods, and present an interpolation method for determining atom-wise scaled partial charges. Two novel methods for determining the mean field (total) charge transfer from anion to cation are presented. The impact of using different charge models and different partial charge scaling (unscaled, uniformly scaled, atom-wise scaled) are compared to fully polarisable simulations. We study a range of Drude particle explicitly polarisable potentials and shed light on the performance of current approaches to counter known problems. It is demonstrated that small changes in the charge description and MD methodology can have a significant impact; biasing some properties, while leaving others unaffected within the structural and dynamic domains.
![Graphical abstract: Charge transfer and polarisability in ionic liquids: a case study](http://scimg.chem960.com/usr/1/D1CP04592J.jpg)
![Charge transfer and polarisability in ionic liquids: a case study†](https://scimg.chem960.com/usr/1/D1CP04592J.jpg)
Recommended Literature
- [1] Front cover
- [2] Enhanced sulfamethoxazole ozonation by noble metal-free catalysis based on magnetic Fe3O4 nanoparticles: catalytic performance and degradation mechanism†
- [3] CuO/PVDF nanocomposite anode for a piezo-driven self-charging lithium battery
- [4] Solid state synthesis of [V5O2(Me3CCO2)9Cl2]†
- [5] Li/Fe substitution in Li-rich Ni, Co, Mn oxides for enhanced electrochemical performance as cathode materials†
- [6] Enantioselective Friedel–Crafts reactions in water catalyzed by a human telomeric G-quadruplex DNA metalloenzyme†
- [7] Limpid hydrogels from β-turn motif-connected tandem repeats of Aβ16–22†
- [8] Effects of magnesium silicate on the mechanical properties, biocompatibility, bioactivity, degradability, and osteogenesis of poly(butylene succinate)-based composite scaffolds for bone repair
- [9] A bio-based phosphaphenanthrene-containing derivative modified epoxy thermosets with good flame retardancy, high mechanical properties and transparency
- [10] Growth of zirconia and yttria-stabilized zirconiananorod arrays assisted by phase transition